
4-(4'-Carboxyphenyl)piperidine
Overview
Description
4-(4'-Carboxyphenyl)piperidine is a piperidine derivative featuring a carboxyphenyl group at the 4-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The introduction of a 4-carboxyphenyl substituent enhances the molecule's polarity, influencing its pharmacokinetic properties and target interactions. This compound is often explored as an intermediate in synthesizing bioactive molecules, particularly in antimicrobial and central nervous system (CNS) drug discovery .
Preparation Methods
Cyclization Strategies for Piperidine Core Assembly
Michael Addition-Dieckmann Condensation Cascade
The Michael addition of benzylamine derivatives to methyl acrylate, followed by Dieckmann condensation, is a cornerstone for constructing the piperidine skeleton. In the synthesis of 1-tert-butoxycarbonyl-4-piperidone, benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature (10–16 hours), yielding a piperidine intermediate . Subsequent Dieckmann condensation with sodium metal in toluene (100–125°C, 2–3 hours) forms the bicyclic ketone . For 4-(4'-carboxyphenyl)piperidine, substituting benzylamine with a 4-cyanophenyl-substituted amine precursor allows nitrile hydrolysis to the carboxyl group post-cyclization.
Key Parameters :
-
Solvent : Toluene enables high-temperature cyclization without side reactions.
-
Catalyst : Sodium metal (99.5% purity) ensures efficient enolate formation .
-
Yield : Reported cyclization yields reach 46.5% after purification .
Decarboxylation and Functionalization
Post-cyclization, decarboxylation of intermediates using concentrated hydrochloric acid (5–7 mol/L, 80–100°C, 4–8 hours) removes carboxyl-protecting groups . For this compound, introducing a nitrile group at the para position of the phenyl ring prior to cyclization, followed by acidic hydrolysis (e.g., HCl/EtOH reflux), affords the target carboxylate.
Reductive Amination Pathways
Ketone-Amine Condensation
Reductive amination of 4-(4'-cyanophenyl)piperidinone with ammonium acetate and sodium cyanoborohydride in methanol provides the secondary amine. Subsequent nitrile hydrolysis (6M HCl, reflux, 12 hours) yields the carboxylic acid. This method avoids harsh cyclization conditions but requires precise pH control to prevent over-reduction.
Optimization Data :
Parameter | Optimal Value | Yield (%) |
---|---|---|
Reducing Agent | NaBH3CN | 78 |
Solvent | MeOH | 82 |
Hydrolysis Time | 12 hours | 90 |
Cross-Coupling Approaches for Aryl Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-bromophenylpiperidine with 4-carboxyphenylboronic acid introduces the carboxyl group directly. Using Pd(PPh3)4 (5 mol%), K2CO3, and a DME/H2O solvent system (80°C, 12 hours), this method achieves 85% yield .
Catalyst Comparison :
Catalyst | Ligand | Yield (%) |
---|---|---|
Pd(OAc)2 | SPhos | 78 |
PdCl2(dppf) | dppf | 82 |
Pd(PPh3)4 | None | 85 |
Ullmann-Type Coupling
Copper-mediated coupling of 4-iodopiperidine with methyl 4-hydroxybenzoate, followed by ester hydrolysis, offers an alternative route. However, elevated temperatures (120°C) and stoichiometric CuI limit scalability.
Functional Group Interconversion
Nitrile Hydrolysis
4-(4'-Cyanophenyl)piperidine, synthesized via cyclization or coupling, undergoes hydrolysis using concentrated HCl (6M, reflux, 24 hours) or NaOH/H2O2 (90°C, 8 hours) to yield the carboxylic acid . Acidic conditions favor higher purity (99% by HPLC) .
Hydrolysis Efficiency :
Condition | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
6M HCl, reflux | 24 | 92 | 99 |
2M NaOH, H2O2 | 8 | 88 | 97 |
Crystallization and Purification
Solvent Selection
Ethanol-water mixtures (1:1–3 v/v) effectively crystallize intermediates, as demonstrated in the purification of 1-benzyl-4-piperidone hydrochloride . For the final product, ethyl acetate/petroleum ether (1:8–10 v/v) enables recrystallization at 0–5°C, achieving 99% purity .
Recrystallization Data :
Solvent System | Temp (°C) | Purity (%) | Recovery (%) |
---|---|---|---|
EtOAc/Sherwood oil | 0–5 | 99 | 85 |
EtOH/H2O | 0–5 | 97 | 90 |
Comparative Analysis of Methodologies
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Cyclization | High purity, scalable | Multi-step, harsh conditions | 46–85 |
Reductive Amination | Mild conditions | Requires pre-formed ketone | 70–82 |
Suzuki Coupling | Direct functionalization | Costly catalysts | 78–85 |
Nitrile Hydrolysis | Simple, high yielding | Long reaction times | 88–92 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation and acylation reactions. A 2020 study demonstrated its use in synthesizing CCR5 antagonists through reductive amination:
Reaction Scheme
text4-(4'-Carboxyphenyl)piperidine + Propionaldehyde → N-alkylated derivative
Conditions :
Acylation Reactions
The para-carboxyphenyl group participates in coupling reactions to form amides. In HIV-1 inhibitor synthesis:
Example :
textThis compound + EDCI/HOBt → Activated ester intermediate ↓ + Amine nucleophile N-acylated piperidine derivative
Key Data :
Parameter | Value | Source |
---|---|---|
Coupling efficiency | 89% (HPLC purity) | |
IC₅₀ (CCR5 binding) | 3.5 nM |
Suzuki-Miyaura Cross-Coupling
The aryl bromide derivative undergoes palladium-catalyzed coupling with boronic acids:
Component | Quantity/Parameter |
---|---|
4-Bromo derivative | 0.25 mmol |
Aryl boronic acid | 1.1 equiv |
PdXPhos G2 catalyst | 0.01 equiv |
K₃PO₄ | 3 equiv |
Solvent | 1,4-dioxane/H₂O (4:1) |
Temperature | 80°C (4 hr) → RT (16 hr) |
Outcomes :
- Functionalized biaryl piperidines obtained in 54-99% yield
- Demonstrated in synthesizing tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate
Hydrogenation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
Case Study : Synthesis of spiropiperidines
textThis compound → Iminium intermediate → 6-endo-trig cyclization
Conditions :
- Lewis acid: NbCl₅ (2 equiv)
- Solvent: CH₂Cl₂
- Time: 8 hr
- Diastereomeric ratio: 85:15 (trans:cis)
Oxidation/Reduction Pathways
The carboxylic acid group shows controlled redox behavior:
Reaction Type | Reagents | Product | Application |
---|---|---|---|
Oxidation | KMnO₄ (acidic) | Aromatic ketone derivative | Enzyme inhibitor design |
Reduction | LiAlH₄ | Benzyl alcohol analog | Prodrug synthesis |
Stability Note : The carboxyl group remains intact under mild reduction conditions (NaBH₄, 0°C) .
Metal-Organic Framework (MOF) Coordination
The carboxylate group enables chelation with transition metals:
Example : Fe₃O₄-PPCA nanocomposites
Property | Value |
---|---|
Catalyst loading | 12 wt% PPCA |
Reaction efficiency | 92% (Knoevenagel) |
Magnetic saturation | 48 emu/g |
Experimental Challenges and Solutions
- Steric hindrance at the 4-position:
- Racemization during coupling:
- Solubility issues :
This compound's multifunctional reactivity makes it invaluable for developing targeted therapies and advanced materials. Recent advances in catalytic methods have expanded its synthetic utility, particularly in stereoselective transformations.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Agents
- Research indicates that derivatives of piperidine compounds, including those with carboxylic acid functionalities, exhibit promising activity against HIV-1 by acting as CCR5 inhibitors. For instance, studies have shown that certain piperidine derivatives display inhibitory activity comparable to established antiviral agents like maraviroc .
- Antitubercular Agents
-
Neurological Applications
- Piperidine derivatives are crucial in developing drugs for neurological disorders. Their structural similarity to neurotransmitters allows them to interact with various receptors in the central nervous system, potentially leading to new treatments for conditions such as schizophrenia and depression .
- The biological activity of this compound is attributed to its ability to modulate receptor activities and enzyme functions. For example, it has been investigated for its role in inhibiting specific enzyme pathways that are critical in disease progression, particularly in cancer and infectious diseases .
Case Studies
-
HIV-1 Inhibition Study
- A study focused on synthesizing novel piperidine derivatives demonstrated that compounds derived from this compound exhibited IC₅₀ values indicating strong inhibition of HIV-1 replication. The study highlighted the potential of these compounds as lead candidates for further development into antiviral therapeutics .
- Antitubercular Development
Research Findings and Insights
Mechanism of Action
The mechanism of action of 4-(4'-Carboxyphenyl)piperidine largely depends on its application. In the context of PROTACs, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for protein homeostasis and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Piperidine derivatives with aromatic substituents at the 4-position are widely studied for their pharmacological profiles. Below is a detailed comparison of 4-(4'-Carboxyphenyl)piperidine with analogous compounds, focusing on structural features, biological activity, and structure-activity relationships (SAR).
4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS 101768-64-3)
- Structure : A piperidine ring substituted with a 4-chlorophenylsulfonyl group at the 4-position.
- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
- Molecular Weight : 296.21 g/mol
- The chlorine atom contributes to lipophilicity, aiding membrane permeability.
- Applications : Used in proteasome inhibition studies and as a synthetic intermediate for sulfonamide-based drugs .
4-(4-Trifluoromethoxy-phenyl)piperidine (CAS 180160-91-2)
- Structure : A trifluoromethoxyphenyl group at the 4-position of piperidine.
- Molecular Formula: C₁₂H₁₄F₃NO
- Molecular Weight : 257.24 g/mol
- Key Features : The trifluoromethoxy group increases metabolic stability and enhances affinity for G-protein-coupled receptors (GPCRs).
4-(4'-Nitrophenoxy)piperidine Hydrochloride (CAS 148505-45-7)
- Structure: A nitrophenoxy group at the 4-position of piperidine.
- Molecular Formula : C₁₁H₁₅ClN₂O₃
- Molecular Weight : 258.7 g/mol
- Key Features : The nitro group acts as an electron-withdrawing substituent, influencing redox properties and reactivity in nucleophilic substitution reactions.
- Applications : Intermediate in synthesizing analgesics and antiparasitic agents .
2-Piperidinyl Phenyl Benzamides (e.g., CID890517)
- Structure : A piperidine ring linked to a para-fluorobenzamide via a phenyl group.
- Key Features : The para-fluoro substitution on the benzamide is critical for EP2 receptor potentiation. Replacing piperidine with morpholine or piperazine abolishes activity, highlighting the necessity of the piperidine moiety for target engagement.
- Biological Activity : Fold shift in PGE2 EC₅₀ = 3.2 (CID890517) vs. 1.5 (meta-fluoro analog), demonstrating positional isomer sensitivity .
Phenylpiperidine Derivatives in USP5 Inhibition
- Structure : A phenyl-substituted piperidine (e.g., Compound 4 in ).
- Key Features : The phenyl group enables π-stacking interactions with Tyr223 in USP5's ZnF-UBD domain. Piperidine outperforms piperazine, tetrahydropyridine, and bicyclic analogs by ≥3-fold in binding affinity.
- SAR Insight : Substitutions at the piperidine nitrogen (e.g., N-methyl-piperazine) reduce activity, emphasizing the importance of the unmodified piperidine ring .
Data Table: Comparative Analysis of Piperidine Derivatives
Key Research Findings and SAR Insights
Piperidine vs. Piperazine : Piperidine cores generally outperform piperazine analogs in receptor binding due to reduced steric hindrance and optimal protonation states at physiological pH (e.g., sigma-1 receptor affinity: piperidine > piperazine) .
Substituent Position Matters : In 2-piperidinyl phenyl benzamides, para-fluoro substitution on the benzamide enhances EP2 receptor activity (fold shift = 3.2) compared to meta- or ortho-fluoro analogs (fold shift ≤ 1.5) .
Ring Size and Flexibility : Six-membered piperidine rings are preferred over five- or seven-membered analogs in USP5 inhibition, as they balance conformational rigidity and target compatibility .
Biological Activity
4-(4'-Carboxyphenyl)piperidine, with the CAS number 196204-01-0, is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring attached to a carboxyphenyl group. This structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold for medicinal chemistry.
Property | Value |
---|---|
IUPAC Name | 4-piperidin-4-ylbenzoic acid |
Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
InChI Key | XDCLOVOOEKUJBK-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Piperidine reacts with 4-chlorobenzoic acid under basic conditions.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.
The biological activity of this compound is primarily attributed to its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, which leads to its ubiquitination and subsequent degradation.
Pharmacological Applications
In Vitro Studies
- A study assessing the activity of various piperidine derivatives found that compounds similar to this compound exhibited moderate AChE inhibitory activities, with IC50 values ranging from 19.44 µM to 36.05 µM, compared to standard drugs like galantamine .
Molecular Modeling
- Molecular docking studies have demonstrated that the binding interactions of piperidine derivatives with target proteins can be optimized through structural modifications, enhancing their biological efficacy .
Comparison with Similar Compounds
Compound | Activity Type | IC50 Value (µM) |
---|---|---|
4-Benzoylpiperidine | Cholinesterase Inhibitor | 20.01 |
3-(Piperidin-4-yl)benzo[d]isoxazole | Antimalarial Activity | Not specified |
4-(N-methyl)piperidine | General Biological Activity | >1.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4'-Carboxyphenyl)piperidine, and how can purity be validated?
Answer: The synthesis of this compound can be adapted from methods used for analogous piperidine derivatives. For example:
- Knoevenagel condensation (common for piperidine-based compounds) with appropriate aldehydes and nitriles in ethanol under reflux, catalyzed by piperidine .
- Recrystallization using methanol or ethanol (as in ) ensures purity, while HPLC or GC-MS validates it (>99% purity) .
- Safety protocols (e.g., handling corrosive reagents, inert atmosphere for moisture-sensitive steps) should follow guidelines like those in (P101-P422 codes for storage and handling) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons near δ 7.0 ppm) and confirms carboxyphenyl substitution .
- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₂ at m/z 203.1) .
Q. What are the key safety considerations during synthesis and handling?
Answer:
- Physical hazards : Combustible solid (WGK 3 classification per ); avoid ignition sources .
- Health hazards : Use PPE (gloves, goggles) to prevent skin/eye contact (H313/H318 codes) .
- Storage : Inert atmosphere, desiccated at 2–8°C (P403 code) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Calculates charge distribution on the piperidine nitrogen and carboxyphenyl group to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens interactions with biological targets (e.g., opioid receptors) using software like AutoDock Vina, as demonstrated for similar piperidine derivatives in .
Q. What strategies resolve contradictions in binding affinity data for piperidine derivatives?
Answer:
- Comparative SAR studies : Analyze substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance receptor binding, as seen in for fluorobenzoyl derivatives) .
- Receptor subtype selectivity assays : Use radioligand binding assays (e.g., μ vs. κ opioid receptors) to clarify discrepancies, as in .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
Answer:
- Isotopic labeling : Track proton transfer in acid/base-mediated reactions (e.g., using deuterated solvents in NMR) .
- Kinetic studies : Monitor intermediates via time-resolved FT-IR or stopped-flow UV-Vis (e.g., for oxidation of the piperidine ring) .
Q. What methodologies optimize the compound’s solubility for in vitro bioactivity studies?
Answer:
Properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCLOVOOEKUJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196204-01-0 | |
Record name | 196204-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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